molecular formula C22H17NO5 B3532200 2'-({[4-(carboxymethyl)phenyl]amino}carbonyl)-2-biphenylcarboxylic acid

2'-({[4-(carboxymethyl)phenyl]amino}carbonyl)-2-biphenylcarboxylic acid

Cat. No. B3532200
M. Wt: 375.4 g/mol
InChI Key: UUFZIPQRAWTQKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2'-({[4-(carboxymethyl)phenyl]amino}carbonyl)-2-biphenylcarboxylic acid, also known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. It was first synthesized in 1966 by Ciba-Geigy (now known as Novartis), and has since become one of the most commonly prescribed NSAIDs worldwide.

Mechanism of Action

Diclofenac exerts its anti-inflammatory and analgesic effects by inhibiting both COX-1 and COX-2 enzymes, which are involved in the production of prostaglandins. This leads to a decrease in the production of prostaglandins, which in turn reduces inflammation and pain.
Biochemical and Physiological Effects:
Diclofenac has been shown to have a number of biochemical and physiological effects on the body. It has been shown to reduce the production of reactive oxygen species (ROS), which are known to play a role in the development of various diseases. Diclofenac has also been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been investigated for its potential use in the treatment of various types of cancer.

Advantages and Limitations for Lab Experiments

Diclofenac has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it an attractive option for researchers on a tight budget. Additionally, it has a well-established mechanism of action, which makes it easier to design experiments and interpret results. However, there are also some limitations to the use of 2'-({[4-(carboxymethyl)phenyl]amino}carbonyl)-2-biphenylcarboxylic acid in lab experiments. It has been shown to have some non-specific effects on cellular processes, which can complicate data interpretation. Additionally, its use in animal studies can be limited by its potential toxicity and side effects.

Future Directions

There are several potential future directions for research on 2'-({[4-(carboxymethyl)phenyl]amino}carbonyl)-2-biphenylcarboxylic acid. One area of interest is its potential use in the treatment of cancer. Several studies have shown that 2'-({[4-(carboxymethyl)phenyl]amino}carbonyl)-2-biphenylcarboxylic acid can inhibit the growth of cancer cells in vitro and in vivo, and there is ongoing research to investigate its potential use as an anticancer agent. Another area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Diclofenac has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, and there is ongoing research to investigate its potential use in humans. Finally, there is also interest in developing new formulations of 2'-({[4-(carboxymethyl)phenyl]amino}carbonyl)-2-biphenylcarboxylic acid that can improve its efficacy and reduce its potential side effects.

Scientific Research Applications

Diclofenac has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX), an enzyme that is responsible for the production of prostaglandins, which play a key role in inflammation and pain. Diclofenac is also known to exhibit antioxidant and anti-cancer properties, and has been investigated for its potential use in the treatment of various types of cancer.

properties

IUPAC Name

2-[2-[[4-(carboxymethyl)phenyl]carbamoyl]phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO5/c24-20(25)13-14-9-11-15(12-10-14)23-21(26)18-7-3-1-5-16(18)17-6-2-4-8-19(17)22(27)28/h1-12H,13H2,(H,23,26)(H,24,25)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUFZIPQRAWTQKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)O)C(=O)NC3=CC=C(C=C3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2'-({[4-(carboxymethyl)phenyl]amino}carbonyl)-2-biphenylcarboxylic acid
Reactant of Route 2
Reactant of Route 2
2'-({[4-(carboxymethyl)phenyl]amino}carbonyl)-2-biphenylcarboxylic acid
Reactant of Route 3
Reactant of Route 3
2'-({[4-(carboxymethyl)phenyl]amino}carbonyl)-2-biphenylcarboxylic acid
Reactant of Route 4
Reactant of Route 4
2'-({[4-(carboxymethyl)phenyl]amino}carbonyl)-2-biphenylcarboxylic acid
Reactant of Route 5
Reactant of Route 5
2'-({[4-(carboxymethyl)phenyl]amino}carbonyl)-2-biphenylcarboxylic acid
Reactant of Route 6
Reactant of Route 6
2'-({[4-(carboxymethyl)phenyl]amino}carbonyl)-2-biphenylcarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.